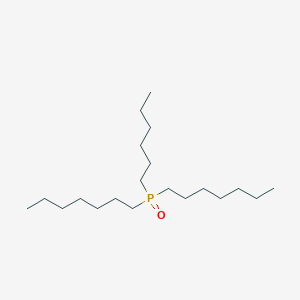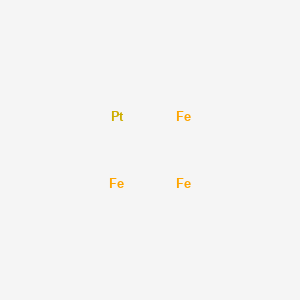
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with a cyclohexyl and hexyloxy substituent, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of p-cyclohexylphenol with hexyl bromide under basic conditions to form p-cyclohexyl-beta-(hexyloxy)phenethyl bromide.
Pyridinium Salt Formation: The phenethyl intermediate is then reacted with pyridine in the presence of a suitable base to form the pyridinium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol.
Bromide Ion Introduction: Finally, the pyridinium salt is treated with hydrobromic acid to introduce the bromide ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or cyano derivatives.
Scientific Research Applications
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide involves its interaction with cellular components. The pyridinium core can interact with nucleic acids and proteins, disrupting their normal function. The cyclohexyl and hexyloxy substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in polymer chemistry.
Pyridinium ylides: Used in organic synthesis and as intermediates in the preparation of various pharmaceuticals.
Uniqueness
1-(p-Cyclohexyl-beta-(hexyloxy)phenethyl)pyridinium bromide stands out due to its unique combination of a pyridinium core with cyclohexyl and hexyloxy substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21270-33-7 |
|---|---|
Molecular Formula |
C25H36BrNO |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[2-(4-cyclohexylphenyl)-2-hexoxyethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C25H36NO.BrH/c1-2-3-4-11-20-27-25(21-26-18-9-6-10-19-26)24-16-14-23(15-17-24)22-12-7-5-8-13-22;/h6,9-10,14-19,22,25H,2-5,7-8,11-13,20-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
MKWXZJWZEDNIRB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C3CCCCC3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


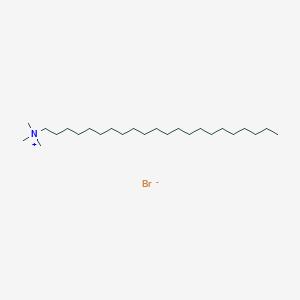
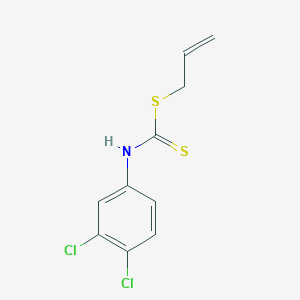
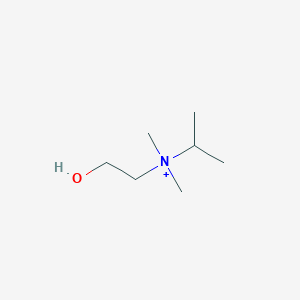
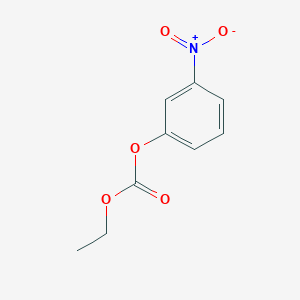
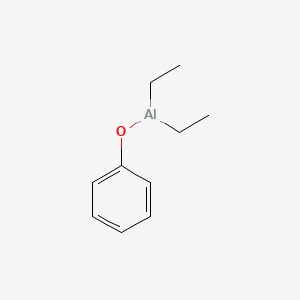
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

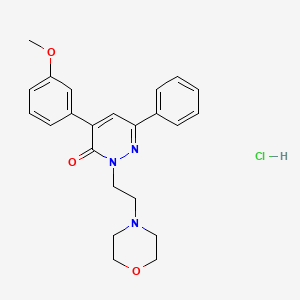
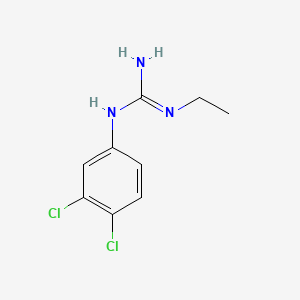
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

